
Dicyclohexylphenylphosphine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicyclohexylphenylphosphine can be synthesized through the reaction of phenylphosphine with cyclohexylmagnesium bromide in the presence of a catalyst . The reaction typically occurs under an inert atmosphere to prevent oxidation and is followed by purification processes such as recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Dicyclohexylphenylphosphine undergoes various types of reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions, particularly in the formation of metal-phosphine complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as palladium(II) acetate and nickel(II) chloride are often used in the formation of metal complexes.
Major Products:
Phosphine oxides: from oxidation reactions.
Metal-phosphine complexes: from substitution reactions.
Scientific Research Applications
Dicyclohexylphenylphosphine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dicyclohexylphenylphosphine involves its role as a ligand, where it coordinates with metal centers to form stable complexes. These complexes facilitate various catalytic processes by stabilizing transition states and enhancing reaction rates . The molecular targets include metal ions such as palladium , nickel , and platinum , which are crucial in catalytic cycles .
Comparison with Similar Compounds
- Triphenylphosphine
- Tricyclohexylphosphine
- Cyclohexyldiphenylphosphine
Comparison:
- Triphenylphosphine : Unlike dicyclohexylphenylphosphine, triphenylphosphine has three phenyl groups and is less sterically hindered, making it suitable for different catalytic applications .
- Tricyclohexylphosphine : This compound has three cyclohexyl groups, providing greater steric bulk compared to this compound, which can influence its reactivity and selectivity in catalytic processes .
- Cyclohexyldiphenylphosphine : With two phenyl groups and one cyclohexyl group, this compound offers a balance between steric hindrance and electronic properties, making it versatile in various reactions .
This compound stands out due to its unique combination of steric and electronic properties, making it a valuable ligand in both academic and industrial research .
Biological Activity
Dicyclohexylphenylphosphine (DCP) is an organophosphorus compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and catalysis. This article explores its biological properties, mechanisms of action, and applications in drug discovery, supported by relevant case studies and research findings.
Overview of this compound
DCP is characterized by a phosphine group attached to a phenyl ring and two cyclohexyl groups, which provide steric bulk that can influence its reactivity and interaction with various biological targets. The compound's chemical structure can be represented as follows:
Target Interactions
DCP primarily acts as a ligand for transition metals in various catalytic reactions. Its ability to form stable complexes with metal ions enhances the reactivity of these metals, making DCP valuable in organic synthesis, particularly in coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings.
Biochemical Pathways
The binding of DCP to metal centers alters the electronic structure of these metals, thereby influencing their catalytic properties. This interaction can affect biochemical pathways involving metal-dependent enzymes, potentially leading to changes in cellular metabolism and signaling pathways. For instance, DCP may modulate the activity of enzymes that rely on metal cofactors, impacting metabolic flux and gene expression patterns.
Drug Development
DCP is employed in the synthesis of biologically active molecules and pharmaceuticals. Its role as a ligand facilitates the formation of metal complexes that can exhibit therapeutic properties. Research indicates that DCP-metal complexes can enhance the solubility and stability of drugs, making them more effective.
Case Studies
- Silver(I) Complex Formation : A study reported the formation of bis(this compound)silver(I) nitrate complexes, demonstrating DCP's ability to stabilize silver ions in a nonlinear coordination sphere. This property suggests potential applications in targeted drug delivery systems .
- Photoredox Catalysis : Research has highlighted DCP's effectiveness in photoredox catalysis, where it activates N–H bonds in primary sulfonamides. The results showed that varying DCP concentrations influenced product yields significantly, indicating its utility in optimizing reaction conditions for drug synthesis .
Subcellular Localization
The localization of DCP within cells is influenced by its interactions with cellular components. It may localize to organelles such as the mitochondria or endoplasmic reticulum, where it can participate in catalytic processes essential for cellular metabolism.
Comparative Analysis of Ligands
To better understand the unique properties of DCP compared to other phosphine ligands, a comparative analysis is presented below:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Triphenylphosphine | Three phenyl groups attached to phosphorus | High stability; widely used in various catalytic processes |
Dicyclopentylphenylphosphine | Two cyclopentyl groups and one phenyl group | More sterically hindered than this compound |
Diphenylphosphinoacetic Acid | Contains an acetic acid moiety | Exhibits different solubility properties and reactivity |
Bis(diphenylphosphino)ethane | Two diphenyl groups connected by ethane | Used specifically in chiral catalysis |
This compound | Two cyclohexane rings and one phenyl group | Effective in specific coupling reactions due to sterics |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for dicyclohexylphenylphosphine, and how do reaction conditions influence purity and yield?
this compound is typically synthesized via Grignard reactions, where phenylphosphonic dichloride reacts with cyclohexylmagnesium chloride. Key factors include:
- Reagent stoichiometry : Excess Grignard reagent ensures complete substitution of chlorine atoms.
- Temperature control : Maintaining sub-0°C conditions minimizes side reactions (e.g., oxidation).
- Air sensitivity : Use of Schlenk-line techniques or gloveboxes is critical to prevent phosphine oxidation . Example Data:
Method | Yield (%) | Purity (%) | Key Condition |
---|---|---|---|
Grignard | 75–85 | 95+ | Dry THF, −10°C |
Q. How can solubility properties of this compound be leveraged for catalytic applications?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., THF, dichloromethane) and poor solubility in water. For homogeneous catalysis:
- Use methanol (166 mg/mL) or absolute alcohol (50 mg/mL) to prepare stock solutions.
- Solubility in glycerol (500 mg/mL) allows for high-concentration formulations but requires inert atmospheres to prevent degradation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ³¹P NMR : A singlet near δ −20 ppm confirms the absence of oxidized species (e.g., phosphine oxides).
- IR spectroscopy : P–C stretching vibrations at 500–600 cm⁻¹ validate ligand integrity.
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve steric effects from cyclohexyl groups, though disorder in crystal structures may require refinement protocols .
Advanced Research Questions
Q. How do steric and electronic properties of this compound influence its performance in transition-metal catalysis?
The ligand’s bulky cyclohexyl groups create a sterically hindered environment , favoring monodentate coordination in Pd or Fe complexes. Key applications include:
- Suzuki-Miyaura coupling : Enhances stability of Pd(0) intermediates, reducing catalyst decomposition.
- Hydroformylation : Electron-donating phenyl groups increase metal center electron density, improving alkene insertion rates . Comparative Data:
Ligand | Catalytic Activity (TOF, h⁻¹) | Selectivity (%) |
---|---|---|
This compound | 1200 | 92 |
Triphenylphosphine | 800 | 85 |
Q. What challenges arise in crystallographic analysis of this compound-metal complexes, and how can they be mitigated?
- Disorder in cyclohexyl groups : Use high-resolution data (≤0.8 Å) and SHELXD/SHELXE for improved refinement.
- Twinned crystals : Employ PLATON’s TWINABS to correct intensity statistics.
- Example: The trans-dichloridobis(this compound)palladium(II) structure required omission of disordered hydrogen atoms and symmetry operations to resolve inversion centers .
Q. How can contradictory data on phosphine ligand stability under oxidative conditions be reconciled in experimental design?
Discrepancies in stability reports often stem from:
- Trace oxygen levels : Use rigorous degassing (freeze-pump-thaw cycles) for air-sensitive reactions.
- Metal center effects : Pd complexes stabilize phosphine ligands better than Fe counterparts. For example, Fe-dicyclohexylphenylphosphine complexes degrade 2× faster under O₂ than Pd analogs .
Q. Methodological Guidelines
Q. What protocols ensure reproducibility in synthesizing this compound-containing diiron complexes?
- Step 1 : Prepare Fe(CO)₃ precursors under argon.
- Step 2 : Add ligand dropwise at −30°C to prevent CO displacement.
- Step 3 : Characterize via cyclic voltammetry (E₁/2 ≈ −1.2 V vs. Fc+/Fc) to confirm redox activity .
Q. How should researchers handle discrepancies between computational and experimental data on phosphine-metal bond strengths?
Properties
IUPAC Name |
dicyclohexyl(phenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLLTGLLUHLIHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073372 | |
Record name | Phosphine, dicyclohexylphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6476-37-5 | |
Record name | Dicyclohexylphenylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6476-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dicyclohexylphenylphosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006476375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphine, dicyclohexylphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dicyclohexylphenylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.668 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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